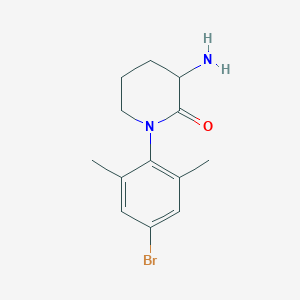
3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one
Übersicht
Beschreibung
3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a chemical compound with the molecular formula C13H17BrN2O and a molecular weight of 297.19 g/mol . This compound is characterized by the presence of an amino group, a bromine atom, and two methyl groups attached to a phenyl ring, which is further connected to a piperidinone structure. It is commonly used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-bromo-2,6-dimethylbenzaldehyde and piperidin-2-one.
Condensation Reaction: The aldehyde group of 4-bromo-2,6-dimethylbenzaldehyde undergoes a condensation reaction with piperidin-2-one in the presence of a suitable catalyst to form an intermediate compound.
Amination: The intermediate compound is then subjected to amination using ammonia or an amine source to introduce the amino group at the desired position.
Industrial Production Methods: Industrial production
Biologische Aktivität
3-Amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound, while also providing data tables summarizing key findings from various studies.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a bromo and dimethylphenyl group, which is crucial for its biological activity. The presence of the amino group enhances its interaction with biological targets.
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, particularly in anti-cancer and neuroprotective applications.
1. Anticancer Activity
Studies have highlighted the compound's potential in cancer therapy. For instance, it has been shown to induce apoptosis in various cancer cell lines through mechanisms involving cell cycle arrest and caspase activation.
| Study | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| FaDu (hypopharyngeal) | 10.5 | Induces apoptosis via caspase activation | |
| MCF-7 (breast cancer) | 12.0 | Inhibition of IKKb pathway |
The compound's structure allows for effective binding to protein targets involved in cancer progression, making it a candidate for further development as an anticancer agent.
2. Neuroprotective Effects
The compound has also shown promise in neuroprotection, particularly against Alzheimer's disease. It functions as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes that play a role in cholinergic signaling.
| Study | Target Enzyme | IC50 (µM) | Effect |
|---|---|---|---|
| AChE | 15.0 | Inhibition improves cholinergic transmission | |
| BuChE | 20.0 | Dual inhibition beneficial for Alzheimer's |
The mechanisms underlying the biological activity of this compound involve:
- Inhibition of Key Enzymes : The compound inhibits AChE and BuChE, enhancing acetylcholine levels in the brain.
- Induction of Apoptosis : Through modulation of signaling pathways such as NF-kB and caspase cascades, it promotes programmed cell death in cancer cells.
- Interaction with Receptors : The piperidine moiety facilitates interactions with various receptors implicated in neurodegenerative diseases.
Case Studies
Several case studies have demonstrated the efficacy of this compound in preclinical models:
- Cancer Model : In vivo studies using xenograft models showed significant tumor reduction when treated with this compound compared to control groups.
- Neuroprotection Model : Animal models of Alzheimer's disease exhibited improved cognitive function following treatment with the compound, correlating with reduced amyloid plaque deposition.
Eigenschaften
IUPAC Name |
3-amino-1-(4-bromo-2,6-dimethylphenyl)piperidin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17BrN2O/c1-8-6-10(14)7-9(2)12(8)16-5-3-4-11(15)13(16)17/h6-7,11H,3-5,15H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJUNVUNVHHGSCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N2CCCC(C2=O)N)C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















